molecular formula C21H25N B1673903 1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 95417-67-7

1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]

Cat. No. B1673903
CAS RN: 95417-67-7
M. Wt: 291.4 g/mol
InChI Key: MLDCBJPLHBPJET-UHFFFAOYSA-N
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Description

“1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is a chemical compound with the molecular formula C21H25N . It is a derivative of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine], which has the molecular formula C14H19N .


Molecular Structure Analysis

The molecular structure of “1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is based on the spiro[naphthalene-1,4’-piperidine] scaffold, with a benzyl group attached at the 1’ position . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]” such as melting point, boiling point, density, etc., are not available in the current data . Further experimental analysis would be required to determine these properties.

Scientific Research Applications

Photochromic Properties

The compound exhibits excellent photochromic properties in different solvents, as demonstrated by a study on a similar spiro compound. This suggests potential applications in fields requiring photoresponsive materials, such as smart coatings or optical data storage (Li, Pang, Wu, & Meng, 2015).

Structural Investigations and Ligand Binding

Structural studies on similar compounds, including those featuring a spiro[naphthalene-1,4'-piperidine] structure, have shown significant insights into their conformation and potential as ligands. These findings can be relevant for designing new compounds with specific binding properties (Tacke et al., 2012).

Synthesis and Characterization

Studies focusing on the synthesis and detailed characterization of similar spiro compounds provide valuable information for the development of new chemical entities with potential applications in various fields of research, including medicinal chemistry (Maier & Wünsch, 2002).

Crystal Structure Analysis

Research involving the crystal structure analysis of related compounds has helped in understanding the molecular geometry and interactions within these molecules. This information is crucial for applications in material science and drug design (Kumar et al., 2011).

Conformational Analysis for Drug Development

Research on compounds with a similar spiro structure has contributed to the development of drugs targeting specific receptors. Understanding the conformational aspects of these molecules aids in designing drugs with improved efficacy and selectivity (Efange et al., 1994).

Potential in Pharmacology

Investigations on related spiro compounds have shown potential in pharmacological applications, particularly as ligands for specific receptors. This research paves the way for the development of new therapeutic agents (Maier & Wünsch, 2002).

properties

IUPAC Name

1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21/h1-5,7-9,11H,6,10,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDCBJPLHBPJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241828
Record name 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]

CAS RN

95417-67-7
Record name 3,4-Dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95417-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 687384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095417677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-687384
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE9K68QA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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